
N-(2-(piperazin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-piperazin-1-ylphenyl)acetamide: is an organic compound that features a piperazine ring attached to a phenyl group through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperazin-1-ylphenyl)acetamide typically involves the reaction of 2-chloro-1-(2-chlorophenyl)ethanone with piperazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine ring attacks the carbonyl carbon of the ethanone, leading to the formation of the acetamide linkage .
Industrial Production Methods: In an industrial setting, the production of N-(2-piperazin-1-ylphenyl)acetamide can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the use of solvents such as dimethylformamide or acetonitrile to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: N-(2-piperazin-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the acetamide.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(2-piperazin-1-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-piperazin-1-ylphenyl)acetamide exerts its effects involves binding to neuronal voltage-sensitive sodium channels. This binding modulates the activity of these channels, leading to the stabilization of neuronal membranes and a reduction in the frequency of seizures. The compound’s interaction with these channels is crucial for its anticonvulsant activity .
Comparison with Similar Compounds
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Comparison: N-(2-piperazin-1-ylphenyl)acetamide is unique due to its specific binding affinity to neuronal voltage-sensitive sodium channels, which distinguishes it from other similar compounds. While other derivatives may exhibit similar anticonvulsant properties, the exact molecular interactions and efficacy can vary significantly .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-11-4-2-3-5-12(11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
InChI Key |
GQOSSOMLRYHEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)


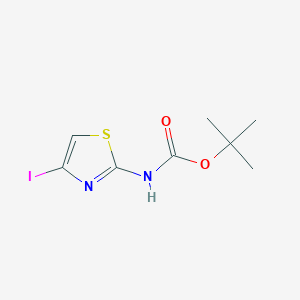
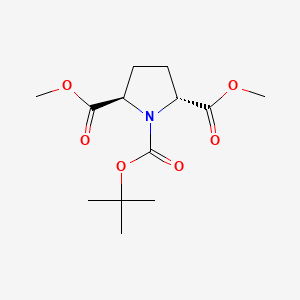
![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)
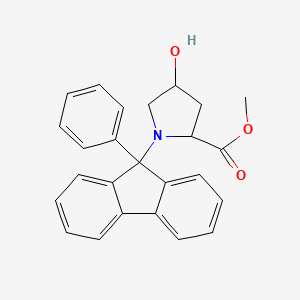
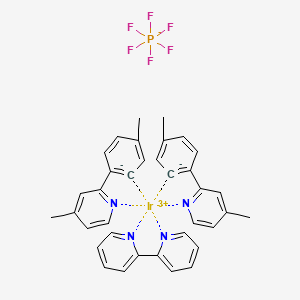
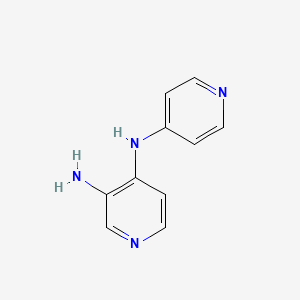
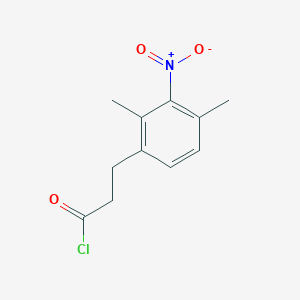
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
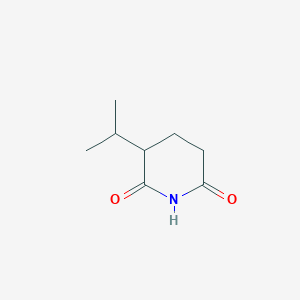
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)
